6-Methoxy-2-methylpyridine-3-carbonitrile 6-Methoxy-2-methylpyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 105277-11-0
VCID: VC0010780
InChI: InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3
SMILES: CC1=C(C=CC(=N1)OC)C#N
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

6-Methoxy-2-methylpyridine-3-carbonitrile

CAS No.: 105277-11-0

VCID: VC0010780

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-methylpyridine-3-carbonitrile - 105277-11-0

Description

6-Methoxy-2-methylpyridine-3-carbonitrile is an organic compound with the catalog number M12752 and CAS number 105277-11-0 . It falls under the categories of building blocks, specifically ethers & hydroxyls, heterocycles, and nitriles & derivatives . This chemical has a molecular weight of 148.162 and a molecular formula of C8H8N2O . It contains functional groups such as alkoxy, alkyl, cyano, nitrile, and a nitrogen heterocycle .

Similar compounds include 5-bromo-2-methoxy-6-methylpyridine-3-carbonitrile, which has a chemical formula of C8H7BrN2O and a molecular weight of 227.06 . Another related compound is 6-Methylpyridine-3-carbonitrile, also known as 2-Methylpyridine-5-carbonitrile or 6-Methylnicotinonitrile, with a molecular weight of 118.14 and the formula C7H6N . Additionally, 6-Amino-2-methylpyridine-3-carbonitrile, also known as 6-Amino-2-methylnicotinonitrile, has the molecular formula C7H7N3 .

Pyridine itself is a basic heterocyclic organic compound with the formula C5H5N . It is structurally similar to benzene, with one methine group replaced by a nitrogen atom . Pyridine derivatives and analogs are used in various applications, including pharmaceuticals, agrochemicals, and as solvents .

CAS No. 105277-11-0
Product Name 6-Methoxy-2-methylpyridine-3-carbonitrile
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 6-methoxy-2-methylpyridine-3-carbonitrile
Standard InChI InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3
Standard InChIKey ZDVDVDYVVWUZAP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)OC)C#N
Canonical SMILES CC1=C(C=CC(=N1)OC)C#N
PubChem Compound 13749918
Last Modified Sep 13 2023

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